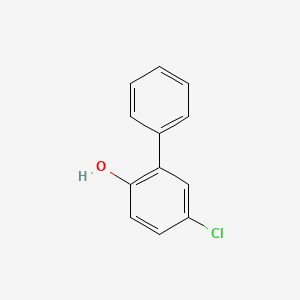

4-Chloro-2-phenylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQWWSVOIGUHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90110046 | |

| Record name | 5-Chlorobiphenyl-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.0000107 [mmHg] | |

| Record name | 4-Chloro-2-phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

607-12-5 | |

| Record name | 5-Chlorobiphenyl-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobiphenyl-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro[1,1'-biphenyl]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E544QZ72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 2 Phenylphenol

Precursor Selection and Synthetic Route Design

The design of a synthetic route to 4-Chloro-2-phenylphenol is fundamentally based on the strategic formation of the chlorinated biphenyl (B1667301) scaffold. Key precursors include 2-phenylphenol (B1666276) and 4-chlorophenol (B41353), with synthetic designs focusing on either direct halogenation of the biphenyl core or coupling reactions to construct it.

Direct Halogenation Strategies

Direct chlorination of 2-phenylphenol is a primary and straightforward method for synthesizing 4-Chloro-2-phenylphenol. This electrophilic aromatic substitution reaction targets the position para to the hydroxyl group, which is highly activated. Various chlorinating agents and catalytic systems can be employed to achieve this transformation. For instance, research has shown that systems like [phenyliodine(III) bis(trifluoroacetate)] (PIFA) in conjunction with a Lewis acid such as aluminum chloride (AlCl₃) can effectively chlorinate phenolic compounds. researchgate.net This method provides a regioselective approach to introducing the chlorine atom at the desired position on the phenol (B47542) ring. researchgate.net The reaction proceeds under mild conditions and offers high yields when optimized. researchgate.net

Coupling Reactions for Phenolic and Biphenyl Moieties

An alternative to direct halogenation involves the construction of the biphenyl skeleton through cross-coupling reactions, a cornerstone of modern organic synthesis. The Suzuki coupling reaction is a prominent example, typically involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. lookchem.comresearchgate.net For the synthesis of 4-Chloro-2-phenylphenol, this could involve coupling 2-hydroxyphenylboronic acid with 1-bromo-4-chlorobenzene (B145707) or, conversely, 4-chloro-2-hydroxyphenylboronic acid with bromobenzene. Another related approach is the synthesis of a precursor like 4'-chloro-2-nitrobiphenyl (B3055000) via a Suzuki-type reaction between o-chloronitrobenzene and a borate (B1201080) derivative, which can then be converted to the target phenol. google.com These methods offer versatility but may require the synthesis of specific boronic acid or halide precursors.

Multi-step Synthesis Approaches Incorporating Protection-Deprotection

For more complex synthetic challenges or when functional group compatibility is an issue, multi-step syntheses involving protection and deprotection steps are utilized. The phenolic hydroxyl group is acidic and reactive, and its protection is often necessary to prevent unwanted side reactions during steps like lithiation or Grignard reagent formation.

A common strategy involves protecting the hydroxyl group of a phenolic precursor, such as 2-phenylphenol, as a tetrahydropyranyl (THP) ether. epo.orggoogle.com This is achieved by reacting the phenol with dihydropyran (DHP) under acidic catalysis. epo.orggoogle.com The protection reaction can be performed rapidly and quenched with a strong base to yield the protected compound in high purity, often avoiding the need for chromatographic separation. google.com Once the hydroxyl group is protected, further modifications, such as halogenation or coupling reactions, can be carried out on the aromatic rings. The final step involves the removal (deprotection) of the THP group under acidic conditions to reveal the final 4-Chloro-2-phenylphenol product.

An alternative multi-step route can start with a precursor like 4-chlorophenol, which is first nitrated to form 4-chloro-2-nitrophenol. nih.gov The nitro group can then be reduced to an amino group, for example using tin and hydrochloric acid, to yield 2-amino-4-chlorophenol. nih.gov This amino-substituted intermediate can then undergo further reactions, such as a Sandmeyer reaction, to be converted into the target phenolic compound.

Catalytic Systems in 4-Chloro-2-phenylphenol Synthesis

The choice of catalyst is critical in the synthesis of 4-Chloro-2-phenylphenol, influencing reaction rate, selectivity, and yield.

Lewis Acids: In direct halogenation reactions, Lewis acids like aluminum chloride (AlCl₃) are used to activate the chlorinating agent and enhance the electrophilicity of the chlorine, facilitating the attack on the electron-rich phenol ring. researchgate.net

Palladium Catalysts: Suzuki and other cross-coupling reactions rely heavily on palladium catalysts. These can range from simple palladium salts to complex systems with specific phosphine (B1218219) ligands that stabilize the palladium center and facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. lookchem.comgoogle.com

Phase-Transfer Catalysts (PTC): In reactions involving immiscible aqueous and organic phases, such as the reaction of a phenoxide salt with an organic halide, phase-transfer catalysts are employed. niscpr.res.in These catalysts, often quaternary ammonium (B1175870) salts, transport the aqueous reactant (e.g., phenoxide) into the organic phase, enabling the reaction to proceed. niscpr.res.in

Iron Catalysts: Iron-based catalysts have been explored for C-H functionalization reactions on phenols, including alkylations. chemrxiv.org While not directly for chlorination, these systems highlight the expanding role of inexpensive and environmentally benign metals in phenol chemistry. chemrxiv.org

The following table summarizes various catalytic systems used in reactions relevant to the synthesis of 4-Chloro-2-phenylphenol and its precursors.

Table 1: Catalytic Systems in Relevant Synthetic Reactions

| Reaction Type | Catalyst System | Precursors | Purpose of Catalyst | Reference |

|---|---|---|---|---|

| Ortho-Chlorination | PIFA / AlCl₃ | 2-Naphthol | In situ generation of electrophilic chlorinating species. | researchgate.net |

| Suzuki Coupling | Palladium on Carbon (Pd/C) | Phenylboronic acid, 4-Iodophenol | Catalyzes C-C bond formation between aryl groups. | lookchem.com |

| Suzuki Coupling | Palladium compound / Phase Transfer Catalyst | o-Chloronitrobenzene, p-Chlorophenyltrifluoroborate | Facilitates cross-coupling in an aqueous medium. | google.com |

| Alkylation | FeCl₃ / Trifluoroacetic Acid | Phenol, Di-tert-butyl peroxide | Dual Brønsted/Lewis acid catalysis for C-C bond formation. | chemrxiv.org |

| Ether Synthesis | Multi-site Phase Transfer Catalyst (MPTC) | 4-Phenylphenol (B51918), Benzyl chloride | Transfers phenoxide anion from aqueous to organic phase. | niscpr.res.in |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of 4-Chloro-2-phenylphenol. Key variables include temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts.

For direct chlorination using the PIFA/AlCl₃ system, studies on related phenols have shown that the equivalents of the reagents are critical. For instance, increasing the equivalents of both PIFA and AlCl₃ can drive the reaction to completion and improve the yield of the monochlorinated product. researchgate.net The choice of solvent is also crucial, with acetonitrile (B52724) proving to be effective for this type of transformation. researchgate.net

In coupling reactions, the base, solvent, and temperature play significant roles. The synthesis of phenolic compounds via hydroxylation of aryl boronic acids showed that a combination of aqueous tert-butyl hydroperoxide (TBHP) as the oxidant and potassium tert-butoxide as the base in water at 50°C provided a high yield of 92%. scispace.com For Suzuki couplings, an aqueous solution of a base like potassium carbonate is common, with reflux temperatures often employed to ensure the reaction goes to completion. lookchem.com

The table below illustrates the impact of optimizing conditions on product yield in relevant synthetic transformations.

Table 2: Optimization of Reaction Conditions and Yields

| Reaction | Variable Parameter | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydroxylation of Phenylboronic Acid | Base / Temperature | NaOH / 70°C | 76% | scispace.com |

| Hydroxylation of Phenylboronic Acid | Base / Temperature | KOtBu / 50°C | 92% | scispace.com |

| tert-Alkylation of 4-Chlorophenol | Catalyst Loading | 1 equivalent FeCl₃ | 51% | chemrxiv.org |

| tert-Alkylation of 2-Phenylphenol | Catalyst Loading | Higher catalyst loading | Moderate-to-good (62-86%) | chemrxiv.org |

| Chlorination of 2-Naphthol | Solvent / AlCl₃ equiv. | Dichloromethane / 1.0 equiv. | 60% | researchgate.net |

| Chlorination of 2-Naphthol | Solvent / AlCl₃ equiv. | Acetonitrile / 2.4 equiv. | 63% | researchgate.net |

Investigation of By-product Formation in Synthetic Processes

During the synthesis of 4-Chloro-2-phenylphenol, the formation of by-products is a significant consideration that can affect the purity and yield of the final product. The nature of these by-products depends heavily on the chosen synthetic route and reaction conditions.

In direct chlorination reactions, common by-products include isomers and polychlorinated species. The hydroxyl and phenyl groups on the 2-phenylphenol precursor direct electrophilic substitution to specific positions. While the para-position to the hydroxyl group is strongly favored, some substitution may occur at other activated positions, leading to isomeric impurities. If the reaction conditions are too harsh or the chlorinating agent is in excess, dichlorination or even trichlorination can occur, resulting in the formation of polychlorinated phenylphenols.

In multi-step syntheses, incomplete reactions or side reactions at any stage can lead to a complex mixture of impurities that are carried through to the final product, complicating purification efforts. For example, during the reduction of a nitro group, incomplete reduction could leave residual nitro-compound in the product mixture.

Spectroscopic and Quantum Chemical Characterization of 4 Chloro 2 Phenylphenol

Advanced Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of molecules. For 4-Chloro-2-phenylphenol, a combination of Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its molecular framework.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a detailed fingerprint of a molecule by probing its vibrational modes. thermofisher.com Experimental and computational studies have been conducted on 4-Chloro-2-phenylphenol and related substituted phenylphenols to assign these vibrational frequencies. researchgate.nettandfonline.com

In a study on substituted 4-phenylphenols, including the 2-chloro derivative (referred to as CP), Fourier Transform infrared spectra were recorded in the 4000–400 cm⁻¹ range, and Fourier Transform Raman spectra were measured from 4000–50 cm⁻¹. researchgate.nettandfonline.com These experimental data were supported by quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to compute vibrational wavenumbers and intensities. researchgate.nettandfonline.com The calculated and observed frequencies showed good agreement, with a root mean square (rms) error of 7.44 cm⁻¹ and a corresponding RMSD value of 7.09 cm⁻¹ for 2-chloro-4-phenylphenol (B167023). researchgate.nettandfonline.com The potential energy distribution (PED) was used for the complete assignment of the vibrational modes. researchgate.net

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Chloro-2-phenylphenol

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Data not available | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available | Data not available |

| C=C Stretch (Aromatic) | Data not available | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available | Data not available |

Note: Specific frequency values for individual modes of 4-Chloro-2-phenylphenol were not explicitly detailed in the provided search results. The table structure is based on typical vibrational analyses of phenolic compounds.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra have been measured for 4-Chloro-2-phenylphenol and its derivatives, often in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent. rsc.orgresearchgate.net

Experimental ¹H and ¹³C NMR chemical shifts for 2-chloro-4-phenylphenol have been reported and compared with theoretical values calculated using the gauge-independent atomic orbital (GIAO) method with DFT. researchgate.nettandfonline.com The root mean square deviation (RMSD) between the experimental and theoretical chemical shifts for 2-chloro-4-phenylphenol was found to be 0.19 ppm for ¹H NMR and 6.34 ppm for ¹³C NMR. tandfonline.com This level of agreement validates the computational approach used for structural analysis. tandfonline.com

Table 2: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Chloro-2-phenylphenol

| Atom | Experimental Chemical Shift (ppm) | Calculated (GIAO/DFT) (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (hydroxyl) | Data not available | Data not available |

| Aromatic Protons | Data not available | Data not available |

| ¹³C NMR | ||

| C (hydroxyl-bearing) | Data not available | Data not available |

| C (chloro-bearing) | Data not available | Data not available |

Note: Specific chemical shift values for each proton and carbon of 4-Chloro-2-phenylphenol were not explicitly provided in the search results. The table is structured to represent a typical NMR data presentation.

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The UV-Vis spectrum of 2-chloro-4-phenylphenol has been measured, and the absorption maxima (λmax) have been compared with results from Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.nettandfonline.com

The TD-DFT method was employed to simulate the electronic transitions of the molecule. researchgate.nettandfonline.com The calculated absorption maxima were found to be in good agreement with the experimental data obtained from the UV-Vis spectra. tandfonline.com This correlation helps in understanding the nature of the electronic transitions, which are often linked to the frontier molecular orbitals. tandfonline.com Ultrafast spectroscopic studies on related compounds like 4'-chloro-2-hydroxybiphenyl have also been conducted to investigate excited-state intramolecular proton transfer (ESIPT) processes. rsc.org

Table 3: Experimental and Calculated UV-Vis Absorption Maxima (λmax) for 4-Chloro-2-phenylphenol

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |

|---|

Note: Specific absorption maxima values for 4-Chloro-2-phenylphenol were not explicitly detailed in the provided search results. The table is formatted for a standard presentation of UV-Vis data.

Computational and Theoretical Chemistry Studies

Computational chemistry provides invaluable insights into the geometric, electronic, and reactivity properties of molecules, complementing experimental findings.

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized ground state geometry and electronic structure of molecules. For 2-chloro-4-phenylphenol, quantum chemical calculations at the DFT/B3LYP/6-311++G(d,p) level of theory have been implemented to study its ground state. researchgate.nettandfonline.com These calculations provide optimized structural parameters such as bond lengths and angles, which have been found to agree well with experimental counterparts where available. tandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. acadpubl.eumalayajournal.org

For 2-chloro-4-phenylphenol, the frontier molecular orbitals have been calculated to understand the origin of electronic transitions and chemical reactivity. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The distribution of these orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. acadpubl.eu

Conceptual DFT also allows for the calculation of global and local reactivity descriptors. mdpi.com These descriptors, such as chemical potential, hardness, softness, and the Fukui function, provide a quantitative measure of the reactivity of different sites within the molecule. mdpi.comjst.go.jp For instance, the Fukui functions (f⁺ and f⁻) can identify the sites most susceptible to nucleophilic and electrophilic attacks, respectively. mdpi.com Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. acadpubl.eu

Table 4: Calculated Quantum Chemical Properties for 4-Chloro-2-phenylphenol

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Note: Specific quantitative values for these properties for 4-Chloro-2-phenylphenol were not available in the provided search results. The table represents the types of data typically generated in such studies.

Analysis of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MESP)

The non-linear optical (NLO) properties and molecular electrostatic potential (MESP) of 4-Chloro-2-phenylphenol have been investigated using quantum chemical calculations. These theoretical studies provide insight into the molecule's electronic behavior and reactivity, which are crucial for its potential application in materials science and optoelectronics.

Non-Linear Optical (NLO) Properties: Computational studies based on Density Functional Theory (DFT) have been conducted to evaluate the NLO response of 4-Chloro-2-phenylphenol. researchgate.nettandfonline.com Calculations performed at the DFT/B3LYP/6-311++G(d,p) level of theory suggest that 4-Chloro-2-phenylphenol is a promising candidate for the development of NLO materials. researchgate.nettandfonline.com The investigation into its NLO behavior is supported by Natural Bond Orbital (NBO) analysis, which helps in understanding the intramolecular charge transfer that contributes to the NLO response. researchgate.nettandfonline.com The potential for NLO applications is a significant finding from these theoretical explorations. tandfonline.com

Molecular Electrostatic Potential (MESP): MESP analysis is a valuable tool for identifying the electronic distribution and reactive sites within a molecule. For 4-Chloro-2-phenylphenol, MESP investigations have been carried out to map the electrostatic potential onto the electron density surface. researchgate.nettandfonline.com These studies reveal that the most reactive sites for electrophilic attack are located at the oxygen atoms of the hydroxyl group, which is characterized by a region of negative electrostatic potential. researchgate.nettandfonline.com The MESP topography is instrumental in understanding the molecule's reactivity and intermolecular interaction patterns. researchgate.net

| Parameter | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Non-Linear Optical (NLO) Properties | DFT/B3LYP/6-311++G(d,p) | The molecule is predicted to be a potentially good material for NLO applications. | researchgate.nettandfonline.com |

| Molecular Electrostatic Potential (MESP) | DFT/B3LYP/6-311++G(d,p) | The most reactive sites (negative potential) are located at the oxygen atom. | researchgate.nettandfonline.com |

Prediction of pKa Values Using Computational Strategies and Charge Distribution Schemes

The acidity constant (pKa) is a fundamental property of phenolic compounds. Computational chemistry offers powerful tools for the in silico prediction of pKa values, avoiding the need for experimental measurements. mdpi.com Various strategies, primarily based on DFT, have been developed to achieve high accuracy. mdpi.comkyushu-u.ac.jp

A common and effective method is the "direct approach," which calculates the Gibbs free energy of deprotonation in a solvent. mdpi.com The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and solvation model. mdpi.comnih.gov Research has shown that protocols using functionals like CAM-B3LYP with the 6-311G+dp basis set, and incorporating a Solvation Model based on Density (SMD) along with two explicit water molecules, can yield highly accurate pKa values for phenols, with a mean absolute error as low as 0.3 pKa units. mdpi.com

For 4-Chloro-2-phenylphenol, the pKa value is influenced by the electron-withdrawing chloro group and the ortho-phenyl substituent. While direct computational results for this specific molecule are not broadly published, the pKa of parent compounds and the reliability of modern computational methods allow for a confident theoretical assessment. For instance, the experimental pKa of the related compounds 2-phenylphenol (B1666276) and 4-phenylphenol (B51918) is reported as 9.55. researchgate.netneliti.com Computational models are designed to precisely account for the electronic perturbations caused by substituents like the chlorine atom to predict the final acidity. mdpi.com

| Compound | Experimental pKa | Reference |

|---|---|---|

| 2-Phenylphenol | 9.55 | researchgate.net |

| 4-Phenylphenol | 9.55 | neliti.com |

| 3-Chlorophenol | 9.12 | nih.gov |

| 4-Nitrophenol | 7.15 | nih.gov |

Theoretical Modeling of Intra-molecular Interactions and Hydrogen Bonding

The three-dimensional structure and conformational preferences of 4-Chloro-2-phenylphenol are significantly governed by intramolecular interactions, particularly hydrogen bonding. Theoretical modeling using DFT provides detailed insights into these non-covalent forces. researchgate.nettandfonline.com

The most significant intramolecular interaction in 4-Chloro-2-phenylphenol is the hydrogen bond formed between the hydrogen atom of the hydroxyl (-OH) group and the π-electron system of the adjacent phenyl ring at the C2 position. cdnsciencepub.com This type of OH···π interaction is a well-documented phenomenon in 2-phenylphenol derivatives. cdnsciencepub.com For the parent compound, 2-phenylphenol, studies combining experimental measurements and theoretical calculations have quantified the strength of this interaction. cdnsciencepub.com In a CCl4 solution, the intramolecularly hydrogen-bonded conformer is favored by a Gibbs free energy difference (ΔG) of approximately -5.6 kJ/mol at 305 K. cdnsciencepub.com

For 4-Chloro-2-phenylphenol specifically, DFT calculations have predicted the presence of this stabilizing intramolecular hydrogen bond. researchgate.nettandfonline.com This interaction is crucial as it restricts the rotation around the C-C bond connecting the two phenyl rings, leading to a more planar and rigid molecular conformation. nih.gov Further advanced studies on 2-phenylphenol have revealed that this intramolecular interaction can facilitate an excited-state intramolecular proton transfer (ESIPT), where the phenolic proton transfers to a carbon atom of the adjacent aromatic ring upon photoexcitation. rsc.orgresearchgate.net

| Interaction | Molecule Studied | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Intramolecular OH···π Hydrogen Bond | 2-Phenylphenol | Infrared Spectroscopy & Thermodynamic Analysis | ΔG = -5640 ± 2200 J/mol, favoring the H-bonded form. | cdnsciencepub.com |

| Intramolecular Hydrogen Bond | 2-Chloro-4-phenylphenol | DFT/B3LYP/6-311++G(d,p) | The presence of an intramolecular hydrogen bond was predicted. | researchgate.nettandfonline.com |

| Excited-State Intramolecular Proton Transfer (ESIPT) | 2-Phenylphenol | Photolysis & Computational Chemistry | Demonstrated proton transfer from the OH group to the 2'-carbon of the phenyl ring. | researchgate.net |

Environmental Dynamics and Ecotoxicological Implications of 4 Chloro 2 Phenylphenol

Environmental Distribution and Fate

The environmental distribution of 4-Chloro-2-phenylphenol is governed by its physicochemical properties, which dictate its movement and accumulation in various environmental compartments. As a chlorinated phenol (B47542), its fate is influenced by factors such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log K_ow).

4-Chloro-2-phenylphenol has limited solubility in water due to the presence of bulky phenyl rings which impede interaction with water molecules. solubilityofthings.com Conversely, it is more soluble in organic solvents. solubilityofthings.com Fugacity modeling suggests that if released into the environment, 4-Chloro-2-phenylphenol would primarily partition to soil and water. industrialchemicals.gov.au One Level III fugacity model predicts a distribution of 73.6% in soil, 25.2% in water, 0.8% in air, and 0.4% in sediment, assuming equal emissions to each compartment. industrialchemicals.gov.au If released solely to water, it is expected that 98.4% would remain in the water column, with the remainder partitioning to sediment. industrialchemicals.gov.au When released to soil, it is anticipated to remain there. industrialchemicals.gov.au

The compound's potential for volatilization from water surfaces to the atmosphere is considered low. service.gov.uk This is supported by its relatively low vapor pressure of 1.07E-05 mm Hg. haz-map.com However, any portion that does enter the atmosphere may be subject to washout by rain and return to terrestrial or aquatic systems. service.gov.uk

Table 1: Predicted Environmental Distribution of 2-Phenylphenol (B1666276) (as an analogue for 4-Chloro-2-phenylphenol)

Biodegradation is a key process in the environmental attenuation of 4-Chloro-2-phenylphenol. Microbial communities in soil and water can adapt to the presence of chlorophenols and utilize them as a source of carbon and energy. mdpi.comresearchgate.net The degradation of chlorophenols often involves an initial period of acclimation by the microbial population. epa.gov

Studies on related compounds provide insight into the likely biodegradation pathways. For many chlorophenols, aerobic degradation is initiated by hydroxylase enzymes that introduce a second hydroxyl group, forming a chlorocatechol. nih.govnih.gov For instance, a Gram-negative bacterial strain isolated from activated sludge was found to metabolize 4-chloro-2-methylphenol (B52076) via a modified ortho-cleavage pathway, with 2-methyl-4-carboxymethylenebut-2-en-4-olide identified as an intermediate. nih.gov This strain also showed the ability to completely degrade 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353). nih.gov In another example, Burkholderia sp. RKJ 800 degrades 4-chloro-2-aminophenol by first converting it to 4-chlorocatechol, which is then cleaved to form 3-chloro-cis,cis-muconate. nih.gov It is plausible that 4-Chloro-2-phenylphenol degradation follows a similar pathway involving the formation of a substituted catechol intermediate, which is then subject to ring cleavage. researchgate.netacs.org

Microbial communities can adapt to the presence of chlorophenols, leading to faster degradation rates upon subsequent exposures. nih.gov This adaptation has been observed in studies where repeated additions of 4-chlorophenol to marine plankton communities resulted in increased degradation rates. nih.gov The presence of specific contaminants can lead to the enrichment of specialist microbial genera capable of their degradation. mdpi.com For example, in constructed wetlands exposed to pentachlorophenol (B1679276), genera such as Denitromonas and Xenococcus_PCC_7305 became more abundant. mdpi.com Genetically engineered microorganisms have also been developed to enhance the degradation of mixtures of chloro- and methylaromatics, protecting the indigenous microbial community from toxic shock loads. nih.gov

In addition to biodegradation, 4-Chloro-2-phenylphenol can be degraded in the environment through abiotic processes, primarily photodegradation and chemical oxidation. nih.gov

Photodegradation involves the breakdown of the compound by light, particularly ultraviolet (UV) radiation from the sun. The process can be direct, through the absorption of photons by the molecule itself, or indirect, mediated by other photosensitive substances in the environment. researchgate.net The photocatalytic degradation of similar compounds, such as 2-phenylphenol and 4-chloro-2-methylphenol, has been demonstrated using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netresearchgate.net In these systems, UV irradiation generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to its degradation. researchgate.netqut.edu.au The degradation of 2-phenylphenol in the presence of TiO₂ or ZnO yields intermediates such as hydroquinone, p-benzoquinone, phenylhydroquinone (B131500), and dihydroxybiphenyls. researchgate.net

The efficiency of photodegradation can be enhanced by the presence of other oxidizing agents. For the degradation of 4-chloro-2-methylphenol in a UV/TiO₂ system, the addition of oxidants increased the degradation rate in the order of IO₄⁻ > BrO₃⁻ > H₂O₂ > O₂ > ClO₃⁻. researchgate.net The presence of certain metal ions, like Fe³⁺ and Fe²⁺, can also increase the photodegradation rate. researchgate.net

Chemical degradation can also occur through reactions with other chemicals present in the environment. For instance, advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in removing recalcitrant organic pollutants. researchgate.net Ozonation is another chemical degradation process where the effectiveness can be pH-dependent; for 4-chloro-2-nitrophenol, degradation was significantly more effective under alkaline conditions. bioline.org.br

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log K_ow). For 4-Chloro-2-phenylphenol, the log K_ow is reported to be 4.03. researchgate.net This value suggests a potential for bioaccumulation in aquatic organisms. researchgate.net A calculated bioconcentration factor (BCF) of 210 further indicates a high potential for bioconcentration in aquatic life. researchgate.net

However, other assessments of the parent compound, 2-phenylphenol, suggest it has a low bioaccumulation potential and is readily biodegradable. industrialchemicals.gov.au It is important to note that even if a compound has the potential to bioaccumulate, this does not always translate to significant biomagnification through the food web, especially if it is readily metabolized and excreted by organisms. epa.gov

Studies on other phenolic compounds have shown that bioaccumulation is influenced by environmental factors. For example, the bioaccumulation of 4-nonylphenol (B119669) in the oligochaete worm Lumbriculus variegatus increased as the organic matter content of the sediment decreased, likely due to stronger binding of the chemical to organic material, which reduces its bioavailability. nih.gov Chlorophenols have been detected in the tissues of various living organisms, indicating that uptake from the environment occurs. researchgate.net

Ecological Effects on Non-Human Biological Systems

Chlorophenols are recognized as being toxic to aquatic life, with potential impacts on various trophic levels, including primary producers (phytoplankton) and primary consumers (zooplankton). epa.govresearchgate.net The toxicity of chlorophenols generally increases with the degree of chlorination. epa.gov

Studies on plankton communities exposed to chlorophenols have demonstrated a range of effects. In experiments with marine plankton communities, 4-chlorophenol and 2,4-dichlorophenol at a concentration of 1 mg/L inhibited phytoplankton growth, altered species composition, and also affected zooplankton. nih.gov At a lower concentration of 0.3 mg/L, phytoplankton growth was only slightly inhibited. nih.gov Interestingly, inhibitory effects were sometimes observed even after the parent compounds had degraded, suggesting the formation of more toxic intermediate products. nih.gov

Research on 2,3,4,6-tetrachlorophenol (B30399) showed minimal direct effects on the abundance of major phytoplankton phyla (Cyanophyta, Chlorophyta, Chrysophyta). taylorfrancis.com However, a secondary effect was a significant increase in total phytoplankton abundance, particularly of two filamentous cyanobacteria species, which was attributed to a drastic reduction in zooplankton populations that graze on phytoplankton. taylorfrancis.com This highlights the potential for indirect effects on community structure through trophic cascades.

Zooplankton appear to be sensitive to chlorophenol exposure. In the same study with 2,3,4,6-tetrachlorophenol, significant reductions were observed in all major zooplankton taxa, with rotifers being more sensitive than cladocerans and copepods. taylorfrancis.com The zooplankton populations did, however, show recovery over a period of 14 to 42 days after the initial exposure. taylorfrancis.com The presence of predators can also interact with the effects of chemical stressors on zooplankton communities. reabic.net

Table 2: Summary of Ecotoxicological Effects of Chlorophenols on Plankton

Table of Mentioned Compounds

Studies on Microbial Degradation and Adaptation in Environmental Systems

The persistence of chlorinated phenols, including 4-Chloro-2-phenylphenol, in the environment is significantly influenced by microbial activity. Certain microorganisms have demonstrated the ability to degrade these compounds, using them as a source of carbon and energy. Bacteria from the genus Pseudomonas are frequently identified as being capable of aerobically degrading chlorophenols. researchgate.net Studies on the closely related compound 4-chlorophenol (4-CP) have shown that bacteria such as Pseudomonas sp. CF600 and Stenotrophomonas maltophilia KB2 can effectively break it down in contaminated soil. nih.gov The efficiency of this biodegradation can be influenced by the presence of other carbon sources; for instance, the addition of sodium benzoate (B1203000) was found to enhance the degradation of 4-CP by Pseudomonas sp. CF600. nih.gov

In general, the microbial metabolism of chlorinated aromatic compounds can proceed through different biochemical pathways. epa.gov Often, microorganisms require a period of acclimation to the pollutant before they can efficiently degrade it. epa.gov Research on various chloroaromatic compounds has isolated specific bacterial strains capable of mineralization. For example, Bacillus mucilaginosus HQ 013329 was identified from polluted soil and sludge samples and showed an ability to degrade dichlorophenols. iaea.org Such studies indicate that specialized microbial communities can adapt to environments contaminated with chlorinated phenols and develop the metabolic pathways necessary for their decomposition.

Table 1: Examples of Microbial Degradation of Chlorophenols

| Microorganism | Compound Degraded | Key Finding | Reference(s) |

| Pseudomonas sp. CF600 | 4-chlorophenol | Effective degradation in soil, enhanced by sodium benzoate. | nih.gov |

| Stenotrophomonas maltophilia KB2 | 4-chlorophenol | Capable of degrading 4-chlorophenol in soil. | nih.gov |

| Pseudomonas genus | Chlorophenols (general) | Known to be abundant in environments where chlorophenols are used as a carbon source. | researchgate.net |

| Bacillus mucilaginosus HQ 013329 | Dichlorophenols | Isolated from polluted sites, capable of degrading multiple chloroaromatic compounds. | iaea.org |

Formation of Environmentally Persistent or More Ecologically Active Intermediates

The microbial degradation of 4-Chloro-2-phenylphenol does not always result in complete mineralization to carbon dioxide and water. The process can lead to the formation of various intermediate metabolites, which may themselves be environmentally significant. The general metabolic pathway for many chlorophenoxy herbicides and chlorobenzenes involves their transformation into chlorophenols, which are then further metabolized into chlorocatechols. epa.gov

Table 2: Potential Degradation Intermediates of Chlorinated Phenols

| Parent Compound Class | Potential Intermediate(s) | Significance | Reference(s) |

| Chlorophenols | Chlorocatechols | Common metabolite in microbial degradation pathways. | epa.gov |

| 4-Chlorophenol | 4-Chlorocatechol, Hydroquinone | Can be formed during oxidation processes and may influence degradation rates. | nih.gov |

| o-Phenylphenol | Phenyl benzoquinone, Phenylhydroquinone | Identified as products of photolytic degradation. | epa.gov |

Anthropogenic and Natural Sources in Environmental Contexts

The presence of 4-Chloro-2-phenylphenol in the environment is attributed to both direct release from industrial activities and formation as a secondary product from the breakdown of other chemicals.

Phenolic compounds, including chlorinated derivatives, are common pollutants in industrial effluents. cpcb.nic.in Industries such as chemical manufacturing, pharmaceuticals, pulp and paper, and wood preservation are significant sources of these compounds. cpcb.nic.inpjoes.comresearchgate.netaloki.hu Consequently, 4-Chloro-2-phenylphenol can be introduced into aquatic ecosystems through the discharge of municipal or industrial sewage into surface waters. cpcb.nic.inpjoes.com The use of phenolic-based disinfectants can also lead to their accumulation in wastewater treatment sludge, which, if applied to land, creates a risk of soil contamination. researchgate.net Agricultural activities contribute to the environmental load of chlorophenols through the use of certain pesticides and biocides, leading to contamination via runoff. cpcb.nic.inpjoes.comaloki.hu

A significant environmental source of 4-Chloro-2-phenylphenol is its formation as a metabolite or degradation product of other widely used chemicals. It is recognized as belonging to the group of hydroxychlorobiphenyls, which are known metabolites of chlorinated biphenyls (PCBs). unicartagena.edu.co Furthermore, the environmental transformation of numerous pesticides, particularly phenoxyherbicides, is a well-documented source of various chlorophenols. cpcb.nic.inpjoes.com The biodegradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and biocides such as pentachlorophenol (PCP) leads to the formation of simpler chlorophenols. pjoes.compops.int Given these established pathways, it is plausible that 4-Chloro-2-phenylphenol arises from the degradation of more complex phenyl-containing pesticides and biocides.

While anthropogenic activities are the primary sources, some chlorophenols may also be formed through natural processes. cpcb.nic.inpjoes.com Research has shown that certain soil fungi, such as those from the Hypholoma genus, can synthesize chlorinated phenols. pjoes.com These compounds can also be produced by plants. cpcb.nic.in Natural formation can occur during the decomposition of organic matter in soil and water, where naturally present phenols react with chlorine, a process that can be mediated by chloroperoxidase enzymes found in microorganisms and plants. pjoes.comresearchgate.net

Table 3: Summary of Sources of 4-Chloro-2-phenylphenol

| Source Type | Specific Origin | Mechanism | Reference(s) |

| Anthropogenic | Industrial Effluents (Chemical, Pharmaceutical, Paper, etc.) | Direct discharge of wastewater. | cpcb.nic.inpjoes.comaloki.hu |

| Agricultural Runoff | Use of pesticides and biocides. | cpcb.nic.inpjoes.com | |

| Degradation Product | Metabolism of Polychlorinated Biphenyls (PCBs). | unicartagena.edu.co | |

| Degradation Product | Breakdown of phenoxyherbicides (e.g., 2,4-D) and biocides (e.g., PCP). | cpcb.nic.inpjoes.compops.int | |

| Natural | Biotransformation | Synthesis by fungi (e.g., Hypholoma) and plants. | cpcb.nic.inpjoes.com |

| Decomposition | Chlorination of natural phenols in soil and water during organic matter decay. | pjoes.comresearchgate.net |

Advanced Analytical Methodologies for 4 Chloro 2 Phenylphenol Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of 4-Chloro-2-phenylphenol, both gas and liquid chromatography, as well as capillary electrophoresis, are extensively utilized.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds like 4-Chloro-2-phenylphenol. The compound can be analyzed directly or after a derivatization step to enhance its volatility and improve its chromatographic behavior.

A Flame Ionization Detector (FID) is a common and robust detector for the analysis of organic compounds. epa.goviltusa.com While it offers good sensitivity for a wide range of organic molecules, its selectivity for halogenated compounds is limited. For underivatized phenols, GC-FID is a viable analytical approach. epa.gov

An Electron Capture Detector (ECD) offers significantly higher sensitivity and selectivity for halogenated compounds, making it particularly well-suited for the analysis of 4-Chloro-2-phenylphenol. iltusa.comgcms.cz The presence of a chlorine atom in the molecule's structure makes it highly responsive to ECD, allowing for detection at trace levels. gcms.cz This is especially beneficial when analyzing environmental samples where the concentration of the analyte may be very low. gcms.cz U.S. EPA Method 8041A outlines procedures for the analysis of phenols using GC with either FID or ECD, and includes options for derivatization to improve analysis. epa.gov

Table 1: GC Parameters for Phenol (B47542) Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused-silica open-tubular wide-bore column epa.gov |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) epa.gov |

| Injection Mode | Splitless thermofisher.com |

| Derivatization | Optional, using agents like diazomethane or pentafluorobenzyl bromide (PFBBr) epa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including phenols that may not be sufficiently volatile for GC analysis. ust.hk

UV detection is a common method used in HPLC for the quantification of phenolic compounds. scirp.org A study on the simultaneous determination of phenol and related compounds in tap water utilized HPLC with UV detection after pre-column derivatization. scirp.org This approach demonstrated good separation and linearity for a range of phenols, including 2-phenylphenol (B1666276) and 4-chlorophenol (B41353). scirp.org

Fluorescence detection can offer enhanced sensitivity and selectivity for compounds that fluoresce. ust.hkresearchgate.net While not all phenols are naturally fluorescent, derivatization techniques can be employed to introduce a fluorescent tag to the molecule, thereby significantly lowering the detection limits. researchgate.net The choice between UV and fluorescence detection often depends on the required sensitivity and the complexity of the sample matrix.

Table 2: HPLC Conditions for Phenol Analysis

| Parameter | Example Condition |

|---|---|

| Technique | Reversed-phase liquid chromatography (RP-LC) lcms.cz |

| Detector | UV Diode array (e.g., 270-320 nm) lcms.cz or Fluorescence Detector ust.hk |

| Mobile Phase | A gradient of 0.1% Acetic Acid in Water and 0.1% Acetic Acid in Methanol lcms.cz |

| Derivatization | Pre-column derivatization with agents like 4-nitrobenzoyl chloride can be used for UV detection scirp.org |

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of phenols. jcsp.org.pk It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. While specific applications for the direct analysis of 4-Chloro-2-phenylphenol are not as extensively documented as GC and HPLC methods, CE coupled with various detection modes, including electrochemical detection, has been reported for the determination of chlorophenols. jcsp.org.pk A microfluidic system based on CE with an integrated amperometric detector has been developed for the analysis of organic peroxides, showcasing the potential of this miniaturized platform for rapid environmental screening. nih.gov

Mass Spectrometry for Confirmatory Analysis and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides detailed structural information about molecules by measuring their mass-to-charge ratio. nih.gov When coupled with a chromatographic separation technique like GC or LC, it becomes an indispensable tool for the unambiguous identification and confirmation of 4-Chloro-2-phenylphenol, even in complex matrices. nih.gov

GC-MS is commonly used for the analysis of a wide range of toxic compounds, including chlorophenols in water and soil. nih.gov It is often used as a confirmatory technique following an initial screening with a less specific detector. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for metabolite profiling. nih.gov It can be used to identify and quantify the metabolites of 4-Chloro-2-phenylphenol in biological samples, which is essential for understanding its biotransformation pathways. A study on ortho-phenylphenol, a related compound, successfully used LC-MS/MS to measure its sulfate (B86663) and glucuronide metabolites in human urine. nih.gov This highlights the capability of LC-MS/MS for sensitive and specific metabolite analysis. Untargeted metabolomics experiments using high-resolution mass spectrometry can help in the identification of a wide range of metabolites without the need for reference standards for each one. mdpi.com

Table 3: Mass Spectrometry Approaches for Phenol Analysis

| Technique | Application | Key Features |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory analysis of 4-Chloro-2-phenylphenol in environmental samples. nih.gov | Provides structural information for unambiguous identification. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Metabolite profiling in biological fluids. nih.gov | High sensitivity and specificity for identifying biotransformation products. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Untargeted metabolomics to discover novel metabolites. mdpi.com | Allows for the identification of unknown compounds based on accurate mass measurements. illinois.edu |

Electrochemical Sensing Methods for Real-Time Monitoring

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the rapid and real-time monitoring of 4-Chloro-2-phenylphenol. soton.ac.ukmdpi.com These sensors are typically low-cost, portable, and capable of providing on-site measurements, which is highly advantageous for environmental monitoring. soton.ac.uk

The principle of electrochemical detection is based on the oxidation or reduction of the target analyte at an electrode surface, which generates a measurable electrical signal. The development of novel electrode materials, including nanomaterials, has significantly enhanced the sensitivity and selectivity of these sensors. mdpi.com For instance, a voltammetric sensor fabricated by modifying a carbon paste electrode with a composite of Fe3O4 nanoparticles and an ionic liquid was successfully used for the simultaneous determination of 2-phenylphenol and 4-chlorophenol. nih.govresearchgate.net The sensor exhibited a wide linear dynamic range and good recovery in various water samples. nih.govresearchgate.net Another study reported on the electrochemical sensing of 4-chlorophenol using plasma-treated multilayer graphene, demonstrating that the oxidation process is irreversible. soton.ac.uk Electrochemical aptamer-based (EAB) sensors are an emerging technology that can provide continuous, real-time measurements of specific molecules in complex environments. nih.gov

Table 4: Characteristics of Electrochemical Sensors for Phenolic Compounds

| Sensor Type | Key Features |

|---|---|

| Voltammetric Sensor | Can be used for the simultaneous determination of multiple phenolic compounds. nih.govresearchgate.net |

| Amperometric Sensor | Offers rapid measurements and high sensitivity. nih.gov |

| Aptamer-Based Sensor | Enables continuous, real-time monitoring. nih.gov |

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of 4-Chloro-2-phenylphenol in complex matrices such as soil, sediment, water, and biological tissues often requires a sample preparation step to isolate and concentrate the analyte and remove interfering substances. chromatographyonline.com The choice of the extraction method depends on the nature of the sample matrix and the analytical technique to be used.

Commonly used techniques for sample preparation include:

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting analytes from aqueous samples into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique is widely used for the preconcentration of analytes and the cleanup of complex samples. chromatographyonline.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. chromatographyonline.com

Solid-Phase Microextraction (SPME): This is a solvent-free extraction method that uses a coated fiber to extract analytes from a sample. chromatographyonline.com

For GC analysis, it may be necessary to exchange the extraction solvent to one that is compatible with the detector. epa.gov For instance, if an ECD is used, a non-halogenated solvent is required. epa.gov Proper sample preparation is critical for achieving accurate and reproducible results, especially when dealing with trace levels of contamination. gcms.cz

Pressurized Liquid Extraction (PLE) Techniques

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. PLE utilizes elevated temperatures and pressures, which allows for the use of liquid solvents above their atmospheric boiling points. These conditions enhance the extraction efficiency by increasing the solubility and mass transfer of the analyte while decreasing the viscosity and surface tension of the solvent.

For the extraction of chlorophenols, including compounds structurally similar to 4-Chloro-2-phenylphenol, from various matrices, several parameters are optimized to achieve high recovery rates. These parameters include the choice of solvent, temperature, pressure, and extraction time.

Research Findings on PLE of Chlorophenols:

The table below summarizes typical conditions used in the PLE of chlorophenols from solid matrices.

| Parameter | Optimized Condition | Rationale |

| Solvent | Acetonitrile (B52724), Acetone, Methanol, or mixtures with water | Effective in solubilizing a wide range of phenolic compounds. |

| Temperature | 100 °C | Increases extraction efficiency without causing thermal degradation of the analytes. |

| Pressure | 1500 psi | Maintains the solvent in its liquid state at elevated temperatures. |

| Static Cycles | 2 cycles | Allows for sufficient time for the solvent to penetrate the sample matrix and dissolve the analyte. |

| Flush Volume | 60% of cell volume | Ensures complete transfer of the extracted analyte from the extraction cell. |

This data is based on studies of chlorophenols and related compounds and represents a general approach for the extraction of 4-Chloro-2-phenylphenol.

Solid-Phase Extraction (SPE) for Clean-up and Pre-concentration

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the clean-up and pre-concentration of analytes from liquid samples. The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. This process not only purifies the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

For the analysis of phenols and chlorophenols in aqueous samples, reversed-phase SPE is commonly employed. A variety of sorbent materials are available, with polymeric sorbents often being preferred due to their high surface area and stability over a wide pH range.

Key Considerations for SPE of 4-Chloro-2-phenylphenol:

Sorbent Selection: Polystyrene-divinylbenzene (PS-DVB) based sorbents are effective for the retention of phenolic compounds from aqueous matrices. tcichemicals.com

Sample pH: The pH of the sample should be adjusted to ensure that the phenolic compounds are in their neutral form to enhance their retention on the reversed-phase sorbent.

Elution Solvent: A polar organic solvent, such as methanol or acetonitrile, is typically used to elute the retained analytes from the sorbent.

The following table outlines a general SPE procedure for the pre-concentration of chlorophenols from water samples.

| Step | Solvent/Reagent | Purpose |

| Conditioning | Methanol followed by deionized water | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | Aqueous sample (pH adjusted) | The analyte is retained on the sorbent. |

| Washing | Deionized water | To remove interfering polar compounds. |

| Elution | Methanol or Acetonitrile | To desorb the analyte from the sorbent. |

Derivatization Strategies for Enhanced Detection

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. However, polar compounds like phenols often exhibit poor chromatographic behavior, leading to peak tailing and reduced sensitivity. Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, thereby improving their GC performance. For 4-Chloro-2-phenylphenol, common derivatization strategies include silylation and acetylation.

Silylation:

Silylation involves the replacement of the active hydrogen in the hydroxyl group of the phenol with a trimethylsilyl (TMS) group. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically fast and can be carried out at room temperature, especially when acetone is used as the solvent. researchgate.netnih.gov

A study on the silylation of various chlorophenols demonstrated that the derivatization with BSTFA in acetone can be completed quantitatively within 15 seconds at room temperature. nih.gov

Acetylation:

Acetylation involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an ester derivative. This derivatization can be performed in-situ in the sample matrix.

The following table summarizes common derivatization reagents and their reaction conditions for the analysis of chlorophenols.

| Derivatization Strategy | Reagent | Typical Reaction Conditions | Resulting Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Room temperature in acetone for 15 seconds | Trimethylsilyl ether |

| Acetylation | Acetic anhydride | In the presence of a base catalyst | Acetate (B1210297) ester |

These derivatization techniques significantly enhance the volatility and thermal stability of 4-Chloro-2-phenylphenol, leading to improved chromatographic peak shape, increased sensitivity, and lower detection limits in GC-based analyses, particularly when coupled with mass spectrometry (GC-MS).

Biochemical and Molecular Interaction Studies of 4 Chloro 2 Phenylphenol Non Human Clinical

Mechanisms of Antimicrobial Activity

The antimicrobial properties of 4-Chloro-2-phenylphenol are a significant area of scientific investigation nih.gov. As a member of the phenolic group of compounds, its mechanism of action is primarily associated with its ability to interact with and disrupt microbial cellular structures and functions solubilityofthings.comlumenlearning.comnih.gov.

4-Chloro-2-phenylphenol is recognized as a membrane-active agent solubilityofthings.com. Its primary mode of antimicrobial action involves the disruption of microbial cell membranes solubilityofthings.comlumenlearning.com. This disruption leads to a cascade of detrimental effects, including the leakage of essential intracellular components and the denaturation of vital proteins lumenlearning.com. Phenolic compounds, in general, are known to cause progressive leakage of intracellular constituents, with the release of potassium ions (K+) being an early indicator of membrane damage nih.gov.

The lipophilic nature of 4-Chloro-2-phenylphenol, enhanced by the presence of the chlorine atom, facilitates its partitioning into the lipid-rich environment of the cell membrane researchgate.net. This interaction disrupts the membrane's structural integrity and functionality. While it is understood that biocides like 4-Chloro-2-phenylphenol have multiple target sites within a microbial cell, the initial and most critical interaction is with the cell membrane europa.euservice.gov.uk. This multi-target mechanism makes the development of general bacterial resistance less likely to occur through a single specific modification of a target site europa.eu.

Studies on the related compound o-phenylphenol (OPP) have provided further insights into the molecular pathways affected. Microarray analysis of Staphylococcus aureus exposed to OPP revealed significant changes in gene expression related to cell wall biosynthesis, specifically involving the inhibition of enzymes in the lysine (B10760008) and Diaminopimelic acid (DAP) biosynthesis pathway nih.gov. These components are crucial for the formation of the peptidoglycan cell wall nih.gov. This suggests that in addition to membrane disruption, chlorinated phenols may also interfere with specific metabolic pathways essential for microbial survival nih.gov.

The antimicrobial efficacy of phenolic compounds is significantly influenced by their chemical structure, particularly the nature and position of substituents on the phenyl ring. The introduction of a chlorine atom into a biologically active molecule can substantially enhance its activity researchgate.net.

Several factors contribute to the structure-activity relationship of chlorinated phenylphenols:

Lipophilicity : The addition of a chlorine atom increases the lipophilicity of the molecule researchgate.net. This enhanced lipophilicity facilitates the compound's ability to penetrate the lipid-rich cell membranes of microorganisms, which is a key step in its antimicrobial action solubilityofthings.comresearchgate.net.

Electronic Effects : The electron-withdrawing nature of the chlorine atom influences the electronic distribution within the molecule, which can affect its interaction with biological targets researchgate.netjst.go.jp.

Positional Isomerism : The position of the chlorine atom on the phenyl ring is critical to its biological activity. Studies on chloro-substituted phenylphenols have shown that different isomers exhibit varying levels of toxicity and selective activity against different microorganisms researchgate.nettandfonline.com. For instance, research on 1-(4-phenoxymethyl-2-phenyl- nih.govtandfonline.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives showed that mono-chlorine substitution at position 4 of the phenyl ring had a negative effect on antifungal activity, while substitution at other positions had varying effects icm.edu.pl.

Hydroxyl Group : The phenolic hydroxyl group is an essential element for the antibacterial activity of these compounds biosynth.com. It can participate in hydrogen bonding with biological macromolecules, contributing to enzyme inhibition and disruption of protein structures .

Research on a series of nitro-substituted phenylphenols also highlighted the importance of substituent positioning, with dinitro-o-phenylphenol showing the highest herbicidal activity tandfonline.com. While not a direct measure of antimicrobial efficacy, this demonstrates the principle that the specific arrangement of functional groups on the phenylphenol backbone is a key determinant of biological activity.

| Feature | Influence on Antimicrobial Activity |

| Chlorine Atom | Increases lipophilicity, enhancing membrane penetration. researchgate.net |

| Hydroxyl Group | Essential for activity; participates in hydrogen bonding. biosynth.com |

| Substituent Position | Critically affects the level and selectivity of activity. researchgate.nettandfonline.comicm.edu.pl |

Enzyme and Receptor Binding Affinity Studies (In Vitro/In Silico)

The interaction of 4-Chloro-2-phenylphenol with specific enzymes and receptors is a key aspect of understanding its biological activity and potential for off-target effects.

In vitro studies have demonstrated that hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are structurally related to 4-Chloro-2-phenylphenol, can bind to the bovine calf uterine estrogen receptor unicartagena.edu.co. This suggests that chlorinated phenolic compounds have the potential to interact with steroid hormone receptors. 4-Chloro-2-phenylphenol itself is listed as a potential endocrine disruptor due to its structural similarity to compounds known to bind to such receptors unicartagena.edu.co.

Furthermore, studies on the related compound o-benzyl-p-chlorophenol have indicated that it can inhibit hepatic bilirubin (B190676) glucuronyl transferase activity in vitro nih.gov. This suggests a potential for chlorinated phenols to interfere with phase II metabolism enzymes. The mechanism of toxicity for o-phenylphenol is thought to involve the saturation of detoxification enzymes at high doses, leading to an increase in oxidative metabolites epa.gov.

While specific in silico molecular docking studies for 4-Chloro-2-phenylphenol are not widely available in the reviewed literature, such studies are a common approach for predicting the binding affinity of small molecules to biological targets nih.govresearchgate.netelsevierpure.com. For instance, molecular docking has been used to explore the interaction of other phenolic derivatives with various enzymes, including the main protease of SARS-CoV-2 and urease enzymes researchgate.net. These computational methods can provide valuable insights into the potential binding modes and affinities of 4-Chloro-2-phenylphenol with various microbial and mammalian enzymes and receptors. The presence of a trifluoromethyl group in a similar compound, 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol, is noted to influence its interaction with biological targets, highlighting the importance of specific chemical moieties in binding affinity smolecule.com.

Non-Human Mammalian Metabolism and Biotransformation Pathways

The metabolism of chlorinated phenols in non-human mammals has been a subject of toxicological research nih.govnih.gov. In experimental mammals, these compounds are primarily eliminated through the urine inchem.orgwho.int.

The primary route of biotransformation for chlorinated phenols is conjugation inchem.org. This involves the attachment of endogenous molecules to the chlorophenol, which increases its water solubility and facilitates its excretion. The two main conjugation pathways are:

Glucuronidation : The formation of glucuronide conjugates is a major metabolic pathway for many chlorophenols inchem.org.

Sulfation : The formation of sulfate (B86663) conjugates is another significant pathway for the metabolism of these compounds inchem.org.

The relative importance of these two pathways can vary depending on the specific chlorophenol and the animal species. For example, in mice, the metabolism of hexachlorocyclohexane, which produces chlorinated phenol (B47542) metabolites, resulted in both sulfate and glucuronide conjugates of 2,4,6-trichlorophenol (B30397) and 2,4-dichlorophenol (B122985) inchem.org.

In rats, administration of lindane (gamma-hexachlorocyclohexane) also led to the urinary excretion of glucuronide and sulfate conjugates of various trichlorophenols and tetrachlorophenols inchem.org. It has been noted that in terms of glucuronide formation of pentachlorophenol (B1679276), the rat is likely a better model for humans than the monkey inchem.org.

Studies on o-phenylphenol (OPP) in B6C3F1 mice showed that the compound is well-absorbed orally and extensively metabolized, with the majority of the administered dose being excreted in the urine and feces europa.eu. At high doses, there is evidence of saturation of the phase II detoxification pathways, leading to an increase in oxidative metabolites such as phenylhydroquinone (B131500) (PHQ) and phenylbenzoquinone (PBQ) epa.gov. The formation of these reactive metabolites is considered to be a key factor in the toxicity of OPP at high doses epa.gov.

| Animal Model | Metabolic Pathway | Key Findings |

| Mice | Glucuronidation, Sulfation | Metabolism of HCH yields glucuronide and sulfate conjugates of trichlorophenols and dichlorophenols. inchem.org |

| Rats | Glucuronidation, Sulfation | Lindane administration results in urinary excretion of conjugated trichlorophenols and tetrachlorophenols. inchem.org |

| Rabbits | Not specified in detail | Studies on 2,4,5-trichlorophenol (B144370) showed slight kidney and liver changes at high doses. epa.gov |

Interactions with Non-Target Biological Systems (e.g., Insect Repellency)

Beyond its intended antimicrobial applications, 4-Chloro-2-phenylphenol and related compounds can interact with a variety of non-target biological systems.

One notable activity is its effect on nematodes. 4-Chloro-2-phenylphenol has been identified as a plant secondary metabolite with nematicidal activity against Meloidogyne incognita, a species of root-knot nematode nih.gov. This indicates that the compound can have lethal effects on certain invertebrate organisms. Other phenolic compounds have also been studied for their nematicidal properties, with some showing significant activity against nematode larvae and the ability to suppress egg hatching ird.fr. The mechanism of this nematicidal activity is thought to involve the formation of quinones, which are toxic to the nematodes ird.fr.

In the context of insect repellency, while direct studies on 4-Chloro-2-phenylphenol are limited, related phenolic compounds have been considered for such applications. For example, o-phenylphenol is mentioned in a patent for an insect repellent composition googleapis.com. This suggests that the phenylphenol chemical structure may have properties that are aversive to certain insects. However, more specific research is needed to determine the insect repellent efficacy of 4-Chloro-2-phenylphenol itself.

The use of 4-Chloro-2-phenylphenol as a pesticide has been documented, with it being categorized as an antimicrobial epa.gov. This broader classification encompasses its use as a fungicide and bactericide, but also implies its potential to affect other non-target organisms in the environment.

Industrial and Agricultural Applications of 4 Chloro 2 Phenylphenol Non Therapeutic

Formulations as Antimicrobial Agents and Disinfectants in Non-Human Settings

4-Chloro-2-phenylphenol is a recognized antimicrobial agent valued for its efficacy against a variety of microorganisms. ontosight.aisolubilityofthings.com It is frequently incorporated as a key active ingredient in disinfectant formulations designed for surface cleaning and sanitization in non-human settings. Its chemical structure allows it to disrupt bacterial cell membranes, making it an effective component in germicidal products. solubilityofthings.com

These formulations are often complex mixtures designed to combine cleaning and disinfecting actions. Patents describe phenolic synthetic detergent-disinfectant compositions that include 4-Chloro-2-phenylphenol, often in combination with its isomer, 6-chloro-2-phenylphenol. google.comgoogle.com These products are typically formulated with other phenolic compounds, such as ortho-phenylphenol, and synthetic detergents to be effective against a broad spectrum of bacteria, including troublesome species like Pseudomonas, even in hard water conditions. google.com

A U.S. EPA-registered product, "Buckingham Pine Odor Disinfectant," lists 4-Chloro-2-phenylphenol and 6-chloro-2-phenylphenol among its active ingredients, alongside pine oil and soaps. epa.gov This illustrates its use in commercial disinfectants for general purposes like mopping and cleaning floors and walls. epa.gov The compound and its water-soluble salts can be formulated into liquid concentrates, which are then diluted for use. google.com

Below is a table summarizing typical components found in disinfectant formulations containing 4-Chloro-2-phenylphenol.

| Component Type | Example Compound(s) | Purpose in Formulation | Source(s) |

| Primary Germicide | 4-Chloro-2-phenylphenol, 6-chloro-2-phenylphenol | Provides broad-spectrum antimicrobial activity. | google.comgoogle.comepa.gov |

| Synergistic Phenols | Ortho-phenylphenol, 4-t-amylphenol | Enhances germicidal efficacy and spectrum. | google.comgoogle.com |

| Detergents/Surfactants | Sodium Vegetable Soap, Anionic Dispersing Agents | Provide cleaning properties and help solubilize active ingredients. | epa.govgoogle.com |

| Solvents | Isopropanol, Pine Oil | Dissolve components and can add to the cleaning/disinfecting action. | epa.govgoogle.com |

| Builders/Additives | Tetrasodium Ethylenediaminetetraacetate, Phosphates | Improve cleaning performance, especially in hard water. | epa.govgoogle.com |